

# Application Notes and Protocols: C14-490 Lipid Nanoparticle Synthesis

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## Compound of Interest

Compound Name: C14-490

Cat. No.: B15574188

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## Introduction

**C14-490** is an ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material, such as mRNA and sgRNA.<sup>[1][2]</sup> Its application has been notably highlighted in studies involving in utero gene editing of hematopoietic stem cells.<sup>[1][2][3]</sup> The **C14-490** lipid is characterized by a pKa of 5.94, a crucial property for efficient nucleic acid encapsulation and endosomal escape.<sup>[1][2]</sup> This document provides detailed protocols for the synthesis of the **C14-490** lipid and the subsequent formulation of **C14-490** LNPs using microfluidics, along with methods for their characterization.

## Data Presentation

### Table 1: C14-490 LNP Formulation Parameters

Formulation	Ionizable Lipid (molar ratio)	Cholesterol (molar ratio)	DOPE (molar ratio)	C14-PEG2000 (molar ratio)	Encapsulation Efficiency (%)	Polydispersity Index (PDI)	Average Diameter (nm)	Reference
A0 (Unoptimized)	35	46.5	16	2.5	85.4	0.24	Not Specified	<a href="#">[3]</a>
B5 (Optimized)	35	46.5	16	2.5	96.5	0.10	~100 (untargeted)	<a href="#">[3]</a>
Targeted B5	35	46.5	16	2.5 (5:1 PEG to PEG-maleimide)	Excellent	Not Specified	~120	<a href="#">[3]</a>

Note: The molar ratios for the B5 formulation were identified through sequential rounds of Design of Experiments (DOE) to optimize for the delivery of gene editing mRNA cargo.[\[3\]](#)

## Experimental Protocols

### Protocol 1: Synthesis of C14-490 Ionizable Lipid

This protocol describes the synthesis of the **C14-490** ionizable lipid as previously reported.[\[3\]](#)

Materials:

- 3-(4-{2-[(3-amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine (denoted as 490, Enamine)
- 1,2-epoxytetradecane (denoted as C14, MilliporeSigma)
- 4 mL glass scintillation vial

- Magnetic stir bar
- Rotary evaporator (e.g., Rotovapor R-300)
- Chromatography system (e.g., CombiFlash Nextgen 300+)

#### Procedure:

- Combine the polyamine core (490) with an excess of 1,2-epoxytetradecane (C14) in a 4 mL glass scintillation vial containing a magnetic stir bar.
- Stir the reaction mixture for 2 days at 80°C.
- After the reaction is complete, transfer the product to a rotary evaporator for solvent evaporation.
- Purify the resulting lipid product by separating the lipid fractions using a chromatography system.

## Protocol 2: Formulation of C14-490 Lipid Nanoparticles using Microfluidics

This protocol details the formulation of **C14-490** LNPs encapsulating mRNA using a microfluidic mixing device.

#### Materials:

- **C14-490** ionizable lipid
- Cholesterol (MilliporeSigma)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Avanti Polar Lipids)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (Avanti Polar Lipids)
- Ethanol

- mRNA (e.g., SpCas9 mRNA and sgRNA)
- 10 mM citrate buffer
- Microfluidic mixing device (e.g., herringbone microfluidic device)

#### Procedure:

- Prepare the Lipid-Ethanol Phase:
  - Combine the **C14-490** ionizable lipid, cholesterol, DOPE, and C14-PEG2000 in ethanol.
  - For the optimized B5 formulation, the molar ratio is 35:46.5:16:2.5 (**C14-490**:Cholesterol:DOPE:C14-PEG2000).[3]
  - The total volume of the ethanol phase for a typical preparation is 112.5  $\mu$ L.[3]
- Prepare the Aqueous-mRNA Phase:
  - Dissolve the desired amount of mRNA (e.g., 25  $\mu$ g of GFP mRNA, or a combination of SpCas9 mRNA and sgRNA at a 4:1 mass ratio) in 10 mM citrate buffer.[3]
  - The total volume of the aqueous phase for a typical preparation is 337.5  $\mu$ L.[3]
- Microfluidic Mixing:
  - Combine the ethanol and aqueous phases using a microfluidic device for chaotic mixing to produce the LNPs.[3]
- Purification and Concentration (if necessary):
  - The resulting LNP solution can be purified and concentrated using appropriate methods such as dialysis or tangential flow filtration to remove ethanol and non-encapsulated nucleic acids.

## Protocol 3: Characterization of C14-490 LNPs

This protocol outlines the key characterization steps for the formulated LNPs.

### 1. Size and Polydispersity Index (PDI) Measurement:

- Technique: Dynamic Light Scattering (DLS).
- Procedure:
  - Dilute the freshly prepared LNP suspension in a suitable buffer (e.g., 1x PBS).
  - Measure the particle size and PDI using a DLS instrument.
  - A lower PDI value indicates a more monodisperse and homogenous formulation.[\[4\]](#)

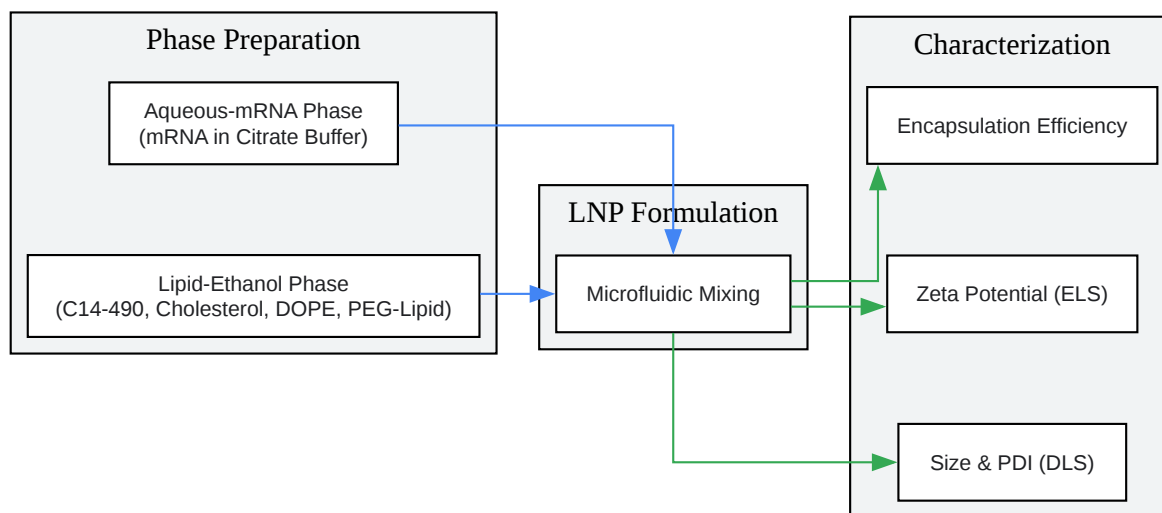
### 2. Zeta Potential Measurement:

- Technique: Electrophoretic Light Scattering (ELS).
- Procedure:
  - Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to avoid aggregation.[\[5\]](#)
  - Measure the zeta potential using an ELS instrument.

### 3. mRNA Encapsulation Efficiency:

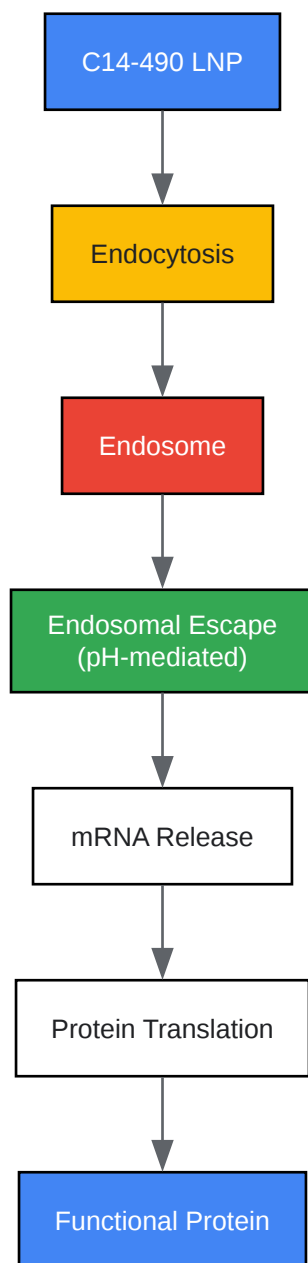
- Technique: Fluorescence-based, RNA-specific assays (e.g., RiboGreen assay).
- Procedure:
  - Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
  - The difference in fluorescence is used to calculate the amount of encapsulated mRNA.
  - Encapsulation efficiency is calculated as:  $((\text{Total RNA} - \text{Free RNA}) / \text{Total RNA}) * 100\%$ .

## Mandatory Visualizations



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Caption: Workflow for **C14-490** LNP Synthesis and Characterization.



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Caption: General Cellular Uptake and mRNA Release Pathway for LNPs.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. C14-490\_TargetMol [targetmol.com]
- 3. In utero delivery of targeted ionizable lipid nanoparticles facilitates in vivo gene editing of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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